(S)-(Tetrahydrofuran-3-yl)methanol
Overview
Description
(S)-(Tetrahydrofuran-3-yl)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring, making it an important intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Tetrahydrofuran-3-yl)methanol typically involves the reduction of the corresponding tetrahydrofuran-3-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced using catalytic hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or alkoxides
Major Products Formed
Oxidation: Tetrahydrofuran-3-carboxylic acid, tetrahydrofuran-3-aldehyde
Reduction: Tetrahydrofuran-3-methanol
Substitution: Tetrahydrofuran-3-yl tosylate, various substituted tetrahydrofuran derivatives
Scientific Research Applications
(S)-(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of (S)-(Tetrahydrofuran-3-yl)methanol depends on its specific application. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug synthesis, it serves as a precursor to active pharmaceutical ingredients, where its hydroxymethyl group can be modified to introduce various functional groups that enhance the drug’s efficacy and bioavailability .
Comparison with Similar Compounds
(S)-(Tetrahydrofuran-3-yl)methanol can be compared with other similar compounds, such as ®-(Tetrahydrofuran-3-yl)methanol and tetrahydrofuran-3-carboxylic acid.
®-(Tetrahydrofuran-3-yl)methanol: The enantiomer of this compound, which has the same molecular formula but a different spatial arrangement of atoms.
Tetrahydrofuran-3-carboxylic acid: A related compound with a carboxylic acid group instead of a hydroxymethyl group.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, and its potential for modification allows for the development of new and improved pharmaceuticals, polymers, and specialty chemicals.
Properties
IUPAC Name |
[(3S)-oxolan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654553 | |
Record name | [(3S)-Oxolan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124391-75-9 | |
Record name | [(3S)-Oxolan-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?
A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using this compound as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining this compound with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.
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